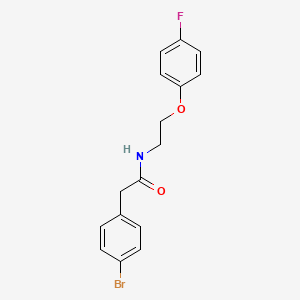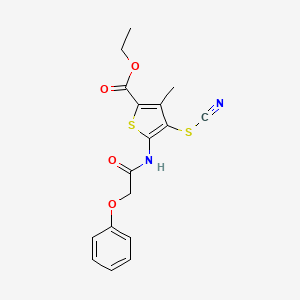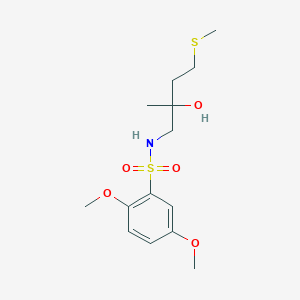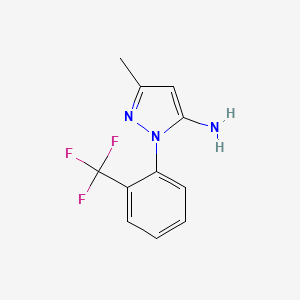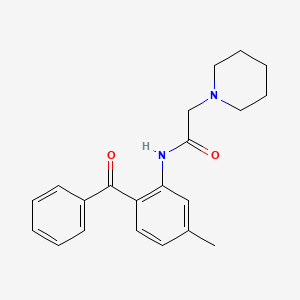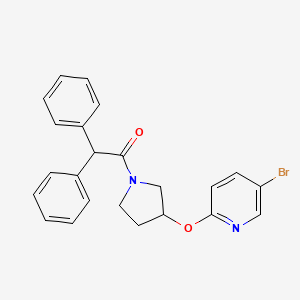
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone” is an organic compound containing a pyridine ring, a pyrrolidine ring, and two phenyl groups. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms. The phenyl group is a six-membered carbon ring, minus a hydrogen, allowing it to bond to other atoms .
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound serves as a key intermediate in the synthesis of substituted dipyridylethenes and ethynes, showcasing its versatility in forming complex organic structures. These derivatives are crucial for developing new materials with specific optical or electronic properties. For instance, the palladium-catalyzed Suzuki cross-coupling reactions utilizing bromopyridine derivatives have led to novel pyridine-based compounds with significant biological and chemical applications, highlighting the compound's role in facilitating complex synthetic pathways (Ahmad et al., 2017).
Antimicrobial Applications
Derivatives synthesized using the bromopyridine core have demonstrated antimicrobial activity, offering a promising avenue for developing new antimicrobial agents. The ability to synthesize diverse cyanopyridine derivatives showcases the compound's potential in generating novel therapeutics against a range of bacterial infections, underscoring its importance in medicinal chemistry (Bogdanowicz et al., 2013).
Advanced Material Development
The compound's derivatives have found applications in the development of advanced materials, such as photoluminescent conjugated polymers. These materials are of particular interest for electronic applications, including OLEDs, where they contribute to the enhancement of device performance and efficiency. The synthesis of π-conjugated polymers incorporating bromopyridine derivatives underlines the compound's utility in creating materials with desirable electronic and optical properties (Beyerlein & Tieke, 2000).
properties
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O2/c24-19-11-12-21(25-15-19)28-20-13-14-26(16-20)23(27)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJPEKPLSODXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)
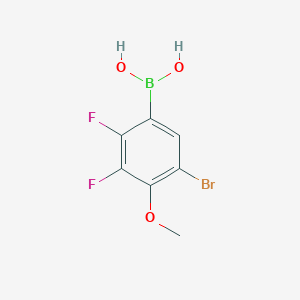
![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)
![(E)-6-(2-(pyridin-3-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2829078.png)
